![molecular formula C17H23NOS B2400710 N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide CAS No. 881440-52-4](/img/structure/B2400710.png)

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization of Polyamides and Polyimides

Researchers synthesized a new diimide-dicarboxylic acid containing a pendent adamantyl group, leading to the development of adamantyl-containing polyamide-imides (PAIs). These PAIs displayed excellent thermal stability, solubility in various solvents, and mechanical properties, making them potential candidates for high-performance materials applications (Liaw & Liaw, 2001).

Antiviral and Antibacterial Applications

A series of carboxamides derived from glycopeptide antibiotics demonstrated activity against glycopeptide-susceptible and -resistant bacteria, as well as anti-HIV activity. Notably, N-(adamantyl-1)methylcarboxamide of eremomycin aglycons exhibited promising antiretroviral activity, highlighting the potential of adamantyl-substituted compounds in developing new therapeutic agents (Printsevskaya et al., 2005).

Anticancer Research

An adamantyl-substituted retinoid-derived molecule, 3-Cl-AHPC, derived from AHPN, was studied for its apoptotic and antiproliferative activities against various cancer cells. It was found to be an effective apoptotic agent, suggesting its utility in cancer treatment and its interaction with the small heterodimer partner (SHP) nuclear receptor (Dawson et al., 2007).

Organometallic Chemistry

Research into unsymmetric N,N′-substituted thiourea compounds led to the synthesis of novel hydrido N-heterocyclic silylene iron complexes. These studies contribute to the understanding of silicon-centered ligands in organometallic chemistry and their potential applications in catalysis (Blom et al., 2014).

Vibrational Spectroscopy and Antibacterial Agent

The vibrational states of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, were examined, revealing contributions from adamantane and thiophene within the molecule. This study underscores the role of spectroscopy in characterizing novel compounds for pharmaceutical applications (Gladkov et al., 2014).

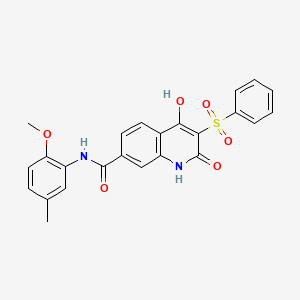

properties

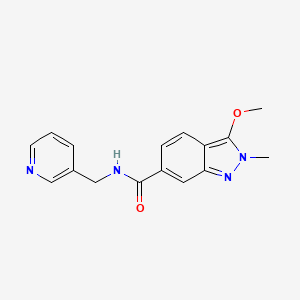

IUPAC Name |

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUZSBYGKXQKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)